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For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the non-proprietary name Glyceryl Distearate (EP) or Glyceryl
Palmitostearate (USFDA), is a highly versatile lipid excipient utilized extensively in the
pharmaceutical industry for the development of oral drug delivery systems.[1][2] It is a mixture
of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester
fraction being predominant.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-
Lipophilic Balance (HLB) value of 2, makes it an excellent candidate for various formulation
strategies aimed at modifying drug release, enhancing bioavailability, and improving patient
compliance.[1] This technical guide provides a comprehensive overview of Precirol® ATO 5,
including its physicochemical properties, formulation techniques, and mechanisms of action in
oral drug delivery.

Physicochemical Properties

Precirol® ATO 5 is a fine, white powder with a faint odor.[1] Its key physicochemical properties
are summarized in the table below, providing essential data for formulation development.
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Property Value References

) Glycerin palmitostearate,
Chemical Name ] [1]
glycerol palmitostearate

Molecular Formula C37H7607 (representative) [1]
Appearance Fine white powder [1]
Melting Range 50 - 60 °C [2]
HLB Value 2 [1]
Particle Size (D50) 51.8 um [3]

Freely soluble in chloroform
N and dichloromethane;
Solubility ] ] ) [4]
practically insoluble in ethanol

(95%), mineral oil, and water.

GRAS listed, included in the
Regulatory Status FDA Inactive Ingredients [2][4]

Guide (oral preparations).

Applications in Oral Drug Delivery

Precirol® ATO 5 is a multifunctional excipient with a wide range of applications in oral solid
dosage forms.[1]

o Modified Release Matrix Former: Its hydrophobic nature allows for the formation of a lipid
matrix that can sustain the release of drugs.[1][5] The drug release rate can be modulated by
varying the concentration of Precirol® ATO 5 in the formulation.[1]

o Lubricant and Flow Aid: It is used as a lubricant in tablet and capsule formulations, reducing
friction during manufacturing processes.[1][2]

o Taste Masking: Precirol® ATO 5 can be used as a coating agent to mask the unpleasant
taste of active pharmaceutical ingredients (APIs).[2][6]
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» Bioavailability Enhancement: As a lipid-based excipient, it can enhance the oral
bioavailability of poorly water-soluble drugs by promoting their absorption.[1]

» Nanoparticle Formulation: It is a key component in the formulation of Solid Lipid
Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced drug
delivery systems for targeted and controlled release.[2][7]

Formulation Technologies and Experimental
Protocols

Precirol® ATO 5 is amenable to various formulation technologies, including melt processes
and nanoparticle preparation.

Hot-Melt Extrusion (HME)

HME is a solvent-free process used to create solid dispersions and matrix systems. Precirol®
ATO 5 is a suitable lipid for HME due to its low melting point and rapid recrystallization.[8]

Experimental Protocol for Hot-Melt Extrusion of a Niacin-Precirol® ATO 5 Matrix:
¢ Blending: Dry blend the desired ratio of niacin and Precirol® ATO 5 (e.g., 60:40 w/w).

e Extrusion:

[¢]

Use a co-rotating twin-screw extruder (e.g., Pharma 11 HME).

o

Set the barrel temperature profile. For a 60:40 niacin:Precirol® ATO 5 blend, a suitable
profile could be 45-45-50-53-50-53-54-54 °C from the feeding zone to the die.[8]

o

Set the screw speed (e.g., 50-200 rpm) and feed rate (e.g., 10-40 g/min ).[8]

o

Extrude the blend through a die (e.g., 1 mm).

e Cooling and Milling: Allow the extrudates to cool and solidify at room temperature. Mill the
extrudates to a suitable particle size for tableting.

o Tableting: Compress the milled extrudates into tablets using a tablet press.
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Quantitative Data: Niacin Release from HME Tablets

Formulation . Cumulative Drug Release
L. . Time (hours)

(Niacin:Precirol® ATO 5) (%)

60:40 1 ~20

60:40 4 ~45

60:40 8 ~65

60:40 12 ~80

Note: Data is estimated from graphical representations in the cited literature and may vary
based on specific experimental conditions.[8]

Experimental Workflow for Hot-Melt Extrusion

(API+I3'|ee(?i?(;rlg ATO 5) [ | Hot-Melt Extrusion |—#| Cooling & Solidification [—#| Millng {—| Tableting

Click to download full resolution via product page

Caption: Workflow for preparing sustained-release tablets using HME.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like controlled release
and improved stability.

Experimental Protocol for Preparation of 5-Fluorouracil (5-FU) loaded SLNs by Hot Melt
Encapsulation:[9]

 Lipid Phase Preparation:
o Melt Precirol® ATO 5 at a temperature 5°C above its melting point.

o Add 5-FU to the molten lipid and stir for 5 minutes.
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o Add a small amount of ethanol to ensure homogenous mixing of the drug in the lipid
phase.

Aqueous Phase Preparation:

o Prepare an aqueous solution of a surfactant (e.g., 1-3% Poloxamer 188) and a co-
surfactant (e.g., 0.5% Tween 80).

o Heat the aqueous phase to the same temperature as the lipid phase.

Emulsification:

o Add the lipid phase dropwise to the aqueous phase under continuous stirring.

o Homogenize the mixture at high speed (e.g., 12,000 rpm for 3 minutes) to form a hot oil-in-
water emulsion.

Nanoparticle Formation:

o Allow the hot emulsion to cool to room temperature under continuous stirring.

o Further reduce the particle size by sonication for 5 minutes.

Purification and Lyophilization:

o Centrifuge the SLN dispersion (e.g., at 14,000 rpm for 20 minutes) and wash with
deionized water.

o Lyophilize the purified SLNs at -45°C under reduced pressure for 24 hours to obtain a dry
powder.

Quantitative Data: Physicochemical Characterization of 5-FU-loaded SLNs
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Formulation

. . . ] Entrapment
(Precirol® ATO 5 : Particle Size (nm) Zeta Potential (mV) .
Efficiency (%)
Surfactant)
SLN4 (Optimized) 100.3 + 2.86 -18.2+1.86 76.08 + 2.42
SLN5 88.54 +2.12 -14.7 + 1.54 71.34+1.98
SLNG6 76.82 +1.48 -11.3+2.11 68.52 + 2.15
Note: Data extracted from a study by Yasir et al. (2023).[9]
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Caption: General workflow for the preparation of SLNSs.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid
lipids, which can lead to higher drug loading and reduced drug expulsion.

Experimental Protocol for Preparation of Levosulpiride (LSP)-loaded NLCs:[10]
e Lipid and Aqueous Phase Preparation:

o Select a suitable solid lipid (Precirol® ATO 5) and liquid lipid (Labrasol) based on drug
solubility and miscibility studies.

o Melt the solid lipid and add the liquid lipid and the drug (LSP).
o Separately, prepare an agueous solution of surfactants (e.g., Tween 80 and Span 80).
o Heat both phases to approximately 70°C.

o Emulsification and Homogenization:

o Add the aqueous phase to the lipid phase and homogenize at high speed to form a pre-
emulsion.

o Further reduce the particle size using a high-pressure homogenizer.
e NLC Formation and Characterization:

o Cool the nanoemulsion to room temperature to allow for the solidification of the lipid matrix
and the formation of NLCs.

o Characterize the NLCs for particle size, polydispersity index (PDI), and entrapment
efficiency.

Quantitative Data: Pharmacokinetic Parameters of LSP-NLCs vs. LSP Dispersion in Rats
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Relative
) AUCO-t ) C
Formulation Cmax (ng/mL) Tmax (h) Bioavailability
(ng-h/imL)
(%)
LSP Dispersion 185.2+21.4 2.0 632.8+75.1 100
LSP-NLCs 811.5+92.7 4.0 2164.5 + 248.3 342
Note: Data from a study by Al-Haj et al. (2022).[10]
Preparation of Nanostructured Lipid Carriers (NLCs)
Lipid Phase Aqueous Phase
Melt Solid Lipid (Precirol®) Prepare Surfactant Solution
Add Liquid Lipid & API Heat to same temperature

High Shear Homogenization

High-Pressure Homogenization

Cooling & NLC Formation

Click to download full resolution via product page

Caption: General workflow for the preparation of NLCs.
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Mechanisms of Bioavailability Enhancement

Precirol® ATO 5-based formulations can enhance the oral bioavailability of drugs through
several mechanisms.

Improved Solubilization: The lipid matrix can solubilize lipophilic drugs in the gastrointestinal
tract, increasing their concentration gradient for absorption.

e Protection from Degradation: Encapsulating the drug within the lipid matrix can protect it
from enzymatic and pH-dependent degradation in the gastrointestinal tract.

o Lymphatic Uptake: For highly lipophilic drugs, formulation with lipids can promote their
absorption into the lymphatic system, thereby bypassing first-pass metabolism in the liver.
[11] This is particularly advantageous for drugs that are extensively metabolized by the liver.

« Interaction with Enterocytes: Lipid-based nanoparticles like SLNs and NLCs can be taken up
by enterocytes through endocytosis (clathrin- and caveolae-mediated pathways), facilitating
the intracellular delivery of the encapsulated drug.[1][2]

Proposed Cellular Uptake and Transport of Lipid Nanoparticles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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